3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine

Lipophilicity LogP Physicochemical property comparison

Piperidine lead series often lack conformational restriction, complicating SAR. 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240529-32-1) replaces the 1-isopropylpiperidin-4-amine motif with a rigid [3.1.1]-bicyclic framework that locks the chair conformation. • logP 1.11 - CNS-optimal range (1-3) • Preserves N-isopropyl pharmacophore; reduces entropic binding penalty • 400 g-scale synthesis demonstrated; multigram quantities accessible for preclinical development • Available with full analytical characterization (≥98% purity)

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B12281762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)N1CC2CC(C1)C2N
InChIInChI=1S/C9H18N2/c1-6(2)11-4-7-3-8(5-11)9(7)10/h6-9H,3-5,10H2,1-2H3
InChIKeyOGAACZCNAIYNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine: Nonclassical Piperidine Isostere


3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1240529-32-1) belongs to the 3-substituted 6-azabicyclo[3.1.1]heptane class, a family of saturated bridged bicyclic amines that serve as three-dimensional piperidine isosteres [1]. The rigid [3.1.1] framework provides defined exit vectors and conformational restriction, making it a strategic building block for scaffold-hopping in drug discovery programs [1][2]. The compound features an exocyclic primary amine at the 6-position and an N-isopropyl substituent on the endocyclic nitrogen, offering a specific balance of steric bulk and lipophilicity within this scaffold family.

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine vs. Simple N-Alkyl Analogs


Within the 3-substituted 6-azabicyclo[3.1.1]heptan-6-amine series, the N-alkyl substituent governs lipophilicity, steric encumbrance, and conformational ground-state preferences [1]. Substituting the isopropyl group with a smaller methyl (logP 0.53) or a larger benzyl (logP 2.10) shifts the logP by more than 0.5 units, potentially altering membrane permeability, solubility, and off-target binding profiles in a lead series. The branched isopropyl group also provides a distinct steric footprint compared to the linear n-propyl isomer, affecting CYP metabolism and protein-ligand shape complementarity [1]. Therefore, direct replacement of 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine with any other N-alkyl variant in a SAR campaign risks invalidating established structure–property relationships.

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine: Comparative Evidence


Isopropyl vs. Methyl: Lipophilicity Tuning

The N-isopropyl substituent raises calculated logP to 1.11, compared to 0.53 for the N-methyl analog [1]. This 0.58 logP unit increase translates to roughly a 3.8-fold higher octanol–water partition coefficient, providing a meaningful lipophilicity step without resorting to the high logP (>2) of N-benzyl or bulkier alkyl derivatives.

Lipophilicity LogP Physicochemical property comparison

Cis Conformation: Piperidine Chair Bioisostere

X-ray crystallographic analysis of the 3-substituted 6-azabicyclo[3.1.1]heptane scaffold established that the cis diastereomer mimics the chair conformer of 1,4-disubstituted piperidine, with comparable nitrogen-to-substituent exit vector distances (ca. 4.8–5.0 Å) [1]. The trans isomer adopts an unusual 'boat' piperidine geometry, distinguishing the two series both conformationally and pharmacologically.

Conformational restriction Exit vector geometry Piperidine bioisosteres

Scalable Synthesis via Common Intermediate

The published synthetic route to 3-substituted 6-azabicyclo[3.1.1]heptanes proceeds via a common N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid intermediate that has been prepared on up to 400 g scale in a single run [1]. This intermediate is then diversified into various 3-substituted analogs, including the N-isopropyl derivative, ensuring reproducible supply at quantities suitable for lead optimization and preclinical development.

Scalable synthesis Supply reliability Building block procurement

Intermediate Lipophilicity: Isopropyl Between Methyl and Benzyl

Comparing logP values across the N-alkyl series, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine (logP 1.11) [1] sits midway between the N-methyl (logP 0.53) and N-benzyl (logP 2.10) analogs. This positions the compound in the lipophilic efficiency 'sweet spot' (logP 1–3) recommended for oral drug candidates while avoiding the excessively high logP of the benzyl derivative that may lead to poor solubility and rapid metabolic clearance.

Lipophilic efficiency LogD Lead optimization

3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine: Application Scenarios


Scaffold Hopping: Replacing 1-Isopropylpiperidin-4-amine

When a lead series contains a 1-isopropylpiperidin-4-amine motif, 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine can serve as a direct bioisostere that locks the piperidine into a chair-like conformation with defined exit vector geometry [1]. The conserved N-isopropyl group maintains the pharmacophoric steric profile while the bicyclic core reduces the entropic penalty of binding.

Lipophilicity Step Optimization in SAR Libraries

For structure–activity relationship (SAR) campaigns requiring systematic variation of N-alkyl lipophilicity, the N-isopropyl variant (logP 1.11) [2] represents a distinct rung on the logP ladder between N-methyl (logP 0.53) and N-benzyl (logP 2.10) , enabling multi-parameter optimization of potency, solubility, and metabolic stability across a congeneric series.

Scalable Procurement of Bridged Bicyclic Amine

Organizations requiring multigram to hundred-gram quantities of a conformationally constrained bicyclic amine for preclinical development can leverage the published 400 g-scale synthesis of the common intermediate [1], ensuring that the N-isopropyl variant is accessible beyond typical catalog screening quantities without de novo route design.

CNS Drug Discovery: Physicochemical Differentiation

The intermediate logP value (1.11) of the isopropyl derivative aligns with the recommended lipophilicity range for central nervous system (CNS) drug candidates (logP 1–3), whereas the N-methyl analog may be too polar and the N-benzyl analog too lipophilic for optimal brain penetration [2]. This makes the compound a strategic choice for CNS-targeted scaffold-hopping exercises.

Quote Request

Request a Quote for 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.